(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
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Overview
Description
PTZ is a compound with various potential applications in scientific research and industry1. It has a molecular formula of C15H11N3OS2 and a molecular weight of 313.391.
Molecular Structure Analysis
The molecular structure of PTZ is not directly available. However, a related compound, (E)-4-fluoro-N′-(pyridin-2-ylmethylene)benzohydrazide monohydrate (FPMBH), was studied for its structural and nonlinear optical properties3. The crystal packing of FPMBH exhibits multiple C–H⋯π and CH⋯HC edge-to-face interactions that contribute to the supramolecular network between adjacent molecules3.
Chemical Reactions Analysis
Specific chemical reactions involving PTZ are not available in the retrieved data. However, a related compound, 4-methylpyridine, was found to undergo an unprecedented substitution cascade, in which it acts as a carbon nucleophile in an unusual SNAr process, to form a novel triarylmethane structure4.
Physical And Chemical Properties Analysis
The physical and chemical properties of PTZ are not directly available from the retrieved data.
Scientific Research Applications
Synthesis and Structural Analysis
The structural manipulation and synthesis of thiazolidinone derivatives, including compounds similar to "(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one," have been a subject of interest. These compounds are synthesized through various reactions, highlighting their versatile chemistry and potential as scaffolds in medicinal chemistry. For example, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored, demonstrating the potential for generating a range of compounds with varying properties and activities (Kandeel & Youssef, 2001).
Antimicrobial and Antitumor Studies
Several studies have investigated the antimicrobial and antitumor activities of thiazolidinone derivatives. Notably, zinc(II) complexes with pyridine thiazole derivatives have shown improved bioactive properties, suggesting their utility in developing novel antimicrobial and antitumor agents (Zou Xun-Zhong et al., 2020). This indicates that thiazolidinone derivatives can be integral to the design of new therapeutic agents with specific activities against certain bacteria or cancer cell lines.
Electrochemical Properties
The electrochemical properties of thiazolidinone derivatives have been explored, revealing insights into their redox behavior and potential applications in materials science. For instance, the study of a CoII complex with an anionic 2-thiohydantoin-type ligand highlights the complex's reversible reducibility, which could have implications for its use in electronic and catalytic applications (Majouga et al., 2005).
Safety And Hazards
The safety and hazards associated with PTZ are not directly available from the retrieved data.
Future Directions
The future directions for PTZ are not directly available from the retrieved data. However, the study of similar compounds suggests that further research could focus on their potential applications in scientific research and industry1, as well as their structural and nonlinear optical properties3.
Please note that this analysis is based on the available data and may not be comprehensive. For more detailed information, please refer to the original sources or consult a specialist in the field.
properties
IUPAC Name |
(5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEIBXMRVIDMLJ-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one |
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